

# Application Notes and Protocols for m-PEG5-phosphonic acid ethyl ester

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## Compound of Interest

Compound Name: *m*-PEG5-phosphonic acid ethyl ester

Cat. No.: B609273

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **m-PEG5-phosphonic acid ethyl ester**, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is valuable in bioconjugation, drug delivery, and surface modification due to its ability to connect molecules and surfaces, enhancing solubility and stability.<sup>[1]</sup>

## Product Information

Property	Value
Chemical Name	Diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate
Synonyms	m-PEG5-phosphonic acid ethyl ester
CAS Number	1807512-42-0[2][3][4]
Molecular Formula	C15H33O8P[2][3][4]
Molecular Weight	372.39 g/mol [3]
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light.

## Applications

The **m-PEG5-phosphonic acid ethyl ester** is a versatile tool in biomedical research and drug development. Its key applications include:

- **Bioconjugation:** The PEG chain enhances the solubility and stability of biomolecules like proteins and peptides, improving their pharmacokinetic properties.[1]
- **Surface Modification of Nanoparticles:** The phosphonic acid ethyl ester group allows for the functionalization of metal oxide nanoparticles, improving their biocompatibility and circulation time in biological systems.[1]
- **PROTAC Synthesis:** It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins.[5]
- **Drug Delivery:** This linker plays a role in the development of prodrugs, aiding in controlled release and improving the bioavailability of active pharmaceutical ingredients.[1]

## Experimental Protocols

The following are representative protocols for common applications of **m-PEG5-phosphonic acid ethyl ester**. Note: These are generalized procedures and may require optimization for specific applications.

## Protocol for Surface Modification of Metal Oxide Nanoparticles

This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with **m-PEG5-phosphonic acid ethyl ester** to improve their stability in aqueous solutions.

Materials:

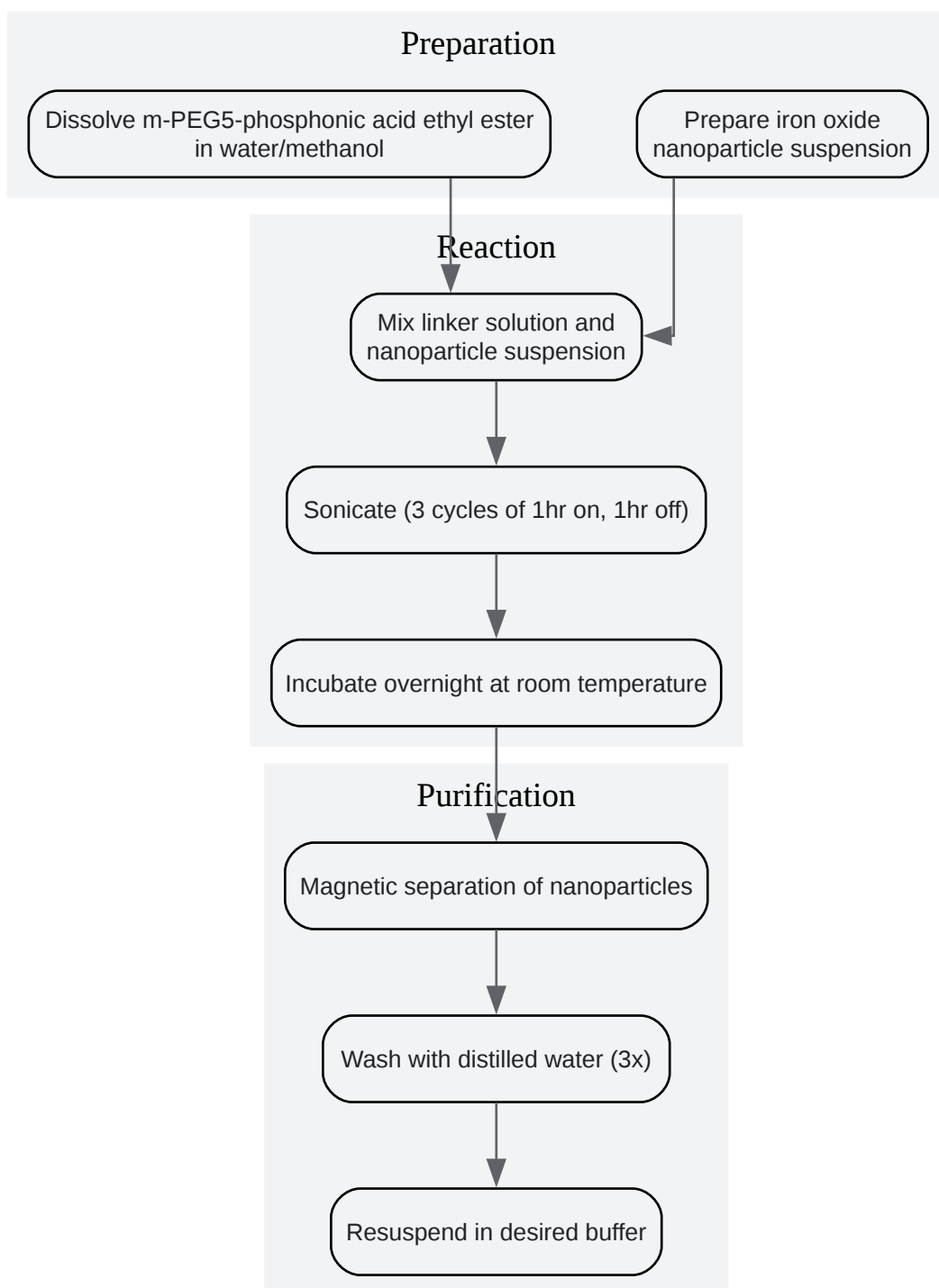
- **m-PEG5-phosphonic acid ethyl ester**
- Iron oxide nanoparticles (e.g., EMG 308)
- Methanol
- Distilled water
- Sonication bath
- Magnetic separator

Procedure:

- Prepare a solution of **m-PEG5-phosphonic acid ethyl ester** in a mixture of distilled water and methanol.
- Add the iron oxide nanoparticle suspension to the linker solution. The final concentration of nanoparticles and linker should be optimized based on the desired surface coverage.
- Sonicate the mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.
- Allow the reaction to proceed overnight at room temperature with gentle stirring.
- Separate the functionalized nanoparticles from the solution using a magnetic separator.

- Wash the nanoparticles multiple times with distilled water to remove any unreacted linker.
- Resuspend the PEGylated nanoparticles in the desired buffer for storage or further use.

#### Workflow for Nanoparticle Surface Modification



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Caption: Workflow for surface modification of nanoparticles.

## Protocol for PROTAC Synthesis

This protocol outlines a representative two-step synthesis of a PROTAC using **m-PEG5-phosphonic acid ethyl ester** as a linker. This involves the sequential coupling of the linker to a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

- **m-PEG5-phosphonic acid ethyl ester**
- Amine-functionalized POI ligand
- Amine-functionalized E3 ligase ligand
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- Anhydrous DCM (Dichloromethane)
- Ethyl acetate
- Saturated aqueous NaHCO<sub>3</sub>
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

Procedure:

### Step 1: Coupling of POI Ligand to the Linker

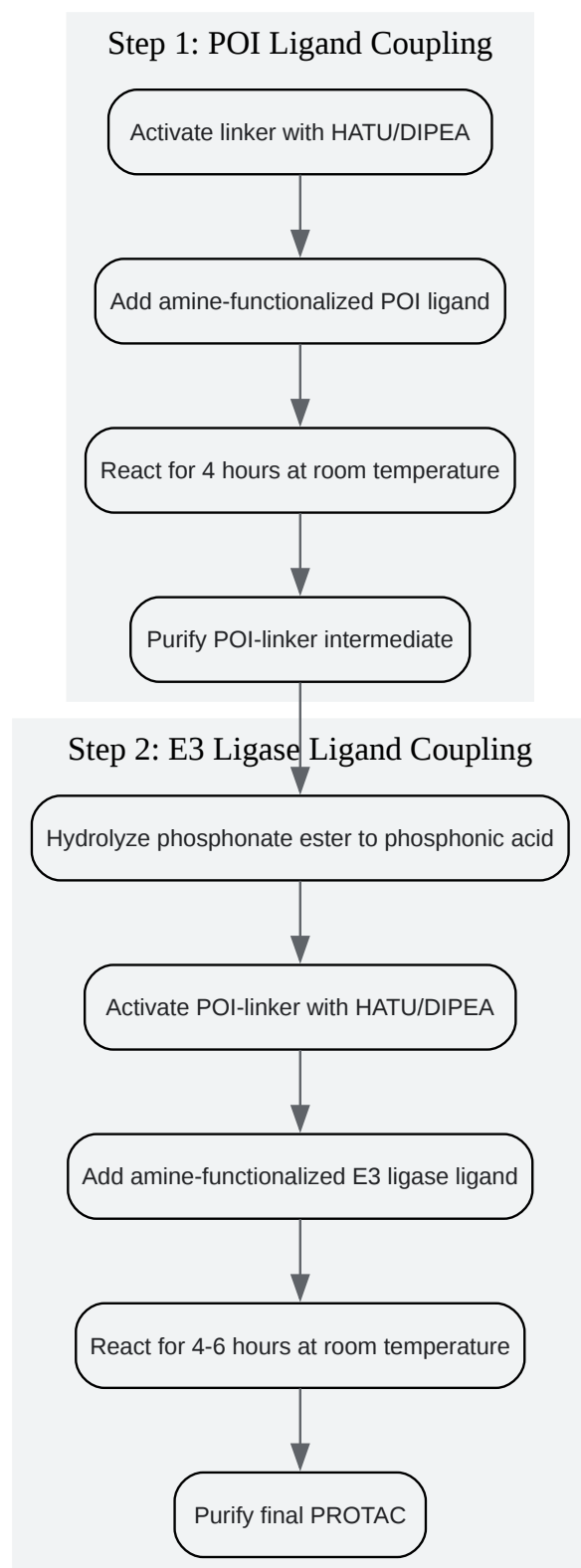
- Dissolve **m-PEG5-phosphonic acid ethyl ester** (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF.
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid end of a related PEG linker (this protocol is adapted for the phosphonate ester).
- Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO<sub>3</sub>, water, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

### Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

- The phosphonic acid ethyl ester end of the POI-linker intermediate would typically be hydrolyzed to the phosphonic acid before coupling to the E3 ligase ligand. This would involve a separate hydrolysis step.
- Assuming the phosphonic acid is available, dissolve the POI-linker intermediate (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF.
- Stir for 15 minutes at room temperature.
- Add the amine-containing E3 ligase ligand (1.1 equivalents) and stir at room temperature for 4-6 hours.

- Monitor the reaction by LC-MS.
- Purify the final PROTAC molecule using flash column chromatography.

PROTAC Synthesis Workflow



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Caption: Workflow for the two-step synthesis of a PROTAC.



## Data Presentation

The following tables provide representative quantitative data for the applications of PEG linkers.

### Representative Data for Nanoparticle Surface Modification

Parameter	Unmodified Nanoparticles	PEGylated Nanoparticles
Hydrodynamic Diameter (nm)	150 ± 10	180 ± 15
Zeta Potential (mV)	+25 ± 3	-5 ± 2
Colloidal Stability in PBS (24h)	Aggregation observed	Stable
Protein Adsorption (µg/mg NP)	150 ± 20	30 ± 5

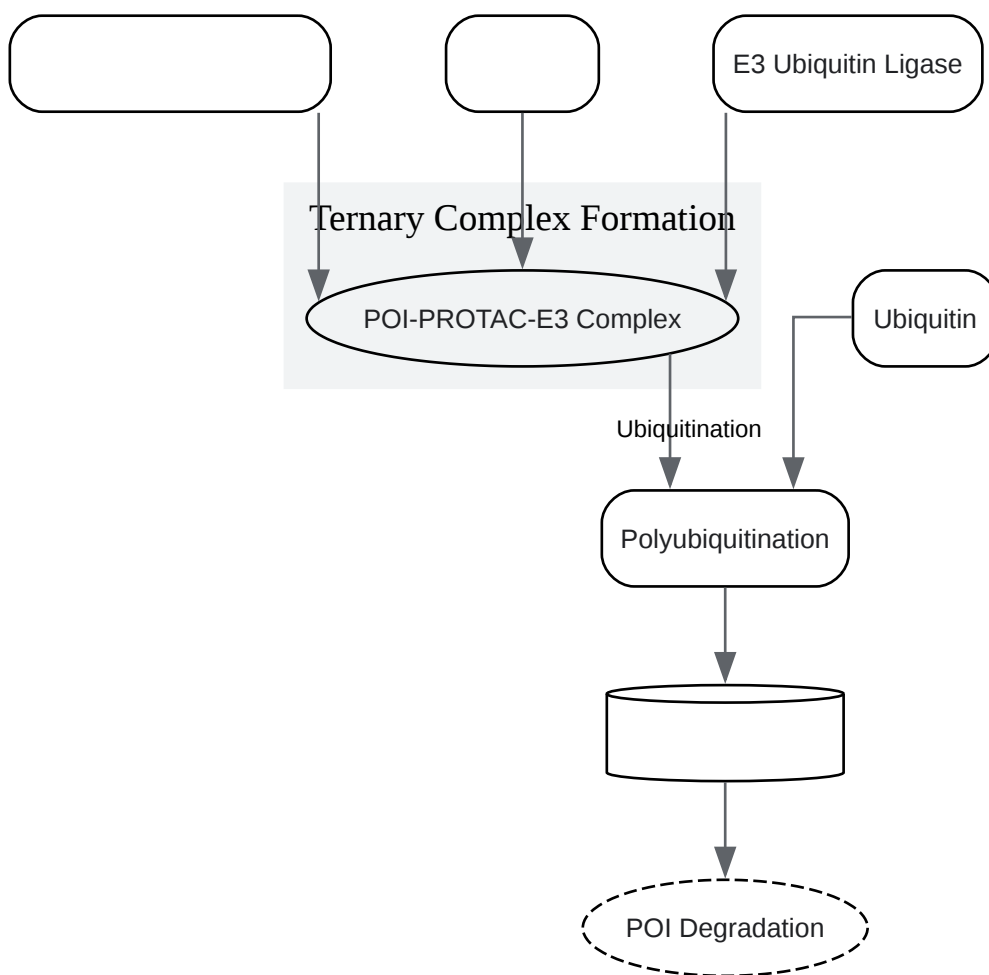
### Representative Data for PROTAC Activity

PROTAC Concentration	Target Protein Degradation (%)	Cell Viability (%)
0.1 µM	25 ± 5	98 ± 2
1 µM	60 ± 8	95 ± 3
10 µM	85 ± 6	90 ± 4
100 µM	95 ± 3	80 ± 5

## Signaling Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling pathway.

PROTAC-Mediated Protein Degradation Pathway



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Caption: PROTAC-mediated protein degradation pathway.

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## References

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